4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide
Description
4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzothiazole core, which is known for its biological and chemical significance.
Properties
IUPAC Name |
N-[3-(2-methoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]-4-methylsulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4S2/c1-13-4-9-16-17(12-13)26-19(21(16)10-11-25-2)20-18(22)14-5-7-15(8-6-14)27(3,23)24/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHZTEXORHTBPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)C)S2)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole core, followed by the introduction of the methoxyethyl and methylsulfonyl groups. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing benzothiazole rings exhibit anticancer properties. The unique structure of 4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide may inhibit tumor growth by interfering with cellular signaling pathways related to cancer proliferation.
Enzyme Inhibition
The compound has shown promise as an inhibitor for various enzymes, including:
- α-glucosidase : This enzyme is crucial in carbohydrate metabolism, and its inhibition can be beneficial in managing type 2 diabetes mellitus.
- Acetylcholinesterase : Inhibitors of this enzyme are explored for their potential in treating Alzheimer's disease by enhancing cholinergic transmission.
The biological activity of this compound is attributed to its ability to interact with specific protein targets due to its structural features. Preliminary studies suggest that it may act as both an anticonvulsant and an anti-inflammatory agent , providing a dual therapeutic effect that could be advantageous in treating neurological disorders.
Synthetic Routes
The synthesis of 4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide typically involves several key steps:
- Formation of the Benzothiazole Ring : This is achieved through the cyclization of o-aminothiophenol with appropriate carbonyl compounds.
- Introduction of Functional Groups : Methylsulfonyl and methoxy groups are introduced via electrophilic substitution reactions.
- Final Coupling Reaction : The final product is synthesized through coupling reactions involving coupling agents like N,N'-dicyclohexylcarbodiimide (DCC).
Case Study 1: Anticancer Activity
A study assessed the anticancer effects of similar benzothiazole derivatives on various cancer cell lines. Results indicated that compounds similar to 4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide exhibited significant cytotoxicity against breast and lung cancer cells.
Case Study 2: Enzyme Inhibition
In a separate investigation, the inhibitory effects of this compound on α-glucosidase were evaluated using in vitro assays. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent for diabetes management.
Mechanism of Action
The mechanism of action of 4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole derivatives: Compounds with similar benzothiazole cores but different substituents.
Sulfonylbenzamides: Compounds with similar sulfonylbenzamide structures but different core structures.
Uniqueness
4-methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.
Biological Activity
4-Methanesulfonyl-N-[(2Z)-3-(2-methoxyethyl)-6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide is a complex organic compound characterized by its unique structural features, including a benzothiazole core and various functional groups. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of this compound is . It contains several functional groups that may influence its biological activity:
- Benzothiazole Core : Known for diverse biological activities.
- Methanesulfonyl Group : Enhances solubility and reactivity.
- Methoxy Group : May affect the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. The compound has shown potential in inhibiting various bacterial enzymes, suggesting its role as an antibacterial agent. For instance, studies have reported that benzothiazole derivatives can inhibit dihydroorotase and DNA gyrase, which are crucial for bacterial DNA replication and metabolism .
Enzyme Inhibition
The compound's structure suggests it may act as an inhibitor of certain metabolic enzymes. Similar compounds have been documented to inhibit enzymes such as:
| Enzyme | Inhibition Type |
|---|---|
| 11β-Hydroxysteroid dehydrogenase 1 | Potential metabolic enzyme inhibitor |
| Aldose reductase | Implicated in diabetic complications |
| Dihydrofolate reductase | Important for nucleotide synthesis |
These interactions indicate that the compound could play a role in managing metabolic disorders and other health conditions.
Neuroprotective Effects
Preliminary studies suggest that compounds with similar structures may exhibit neuroprotective properties. For example, benzothiazole derivatives have been explored for their potential in treating Alzheimer's disease by acting as acetylcholinesterase (AChE) inhibitors and promoting neuroprotection . The ability to inhibit AChE can enhance cholinergic signaling, which is vital for cognitive function.
Study on Antimicrobial Activity
In a comparative study, a series of benzothiazole derivatives were synthesized and tested against various bacterial strains. The results indicated that compounds with specific substitutions on the benzothiazole ring exhibited enhanced antibacterial activity compared to standard antibiotics like streptomycin. For example:
- Compound 11a showed comparable activity against Listeria monocytogenes with a Minimum Inhibitory Concentration (MIC) of 0.10–0.25 mg/ml .
Molecular docking studies have provided insights into the interactions of benzothiazole derivatives with target enzymes. For instance, one study reported that a derivative displayed a binding energy of -263.28 kcal/mol with the MurB enzyme, indicating strong interaction . These findings support the hypothesis that structural modifications can significantly enhance biological activity.
Q & A
Q. What are the critical steps for synthesizing 4-methanesulfonyl-N-[(2Z)-...]benzamide, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Thiazole ring formation : Cyclization of benzothiazole precursors under controlled temperatures (e.g., 80–100°C) with catalysts like ammonium persulfate .
- Methanesulfonyl group introduction : Sulfonation using methanesulfonyl chloride in anhydrous dichloromethane, requiring strict moisture control to avoid side reactions .
- Imine bond stabilization : Use of Z-configuration-specific reagents (e.g., trifluoroacetic acid) to maintain stereochemical integrity .
Optimization : Employ a Design of Experiments (DoE) approach to test variables like temperature, solvent polarity, and catalyst loading. For example, reaction yields improve with polar aprotic solvents (e.g., DMF) due to enhanced intermediate stability .
Q. How is the purity and structural integrity of this compound validated in synthetic workflows?
Key methods :
- HPLC-MS : Reverse-phase C18 columns with acetonitrile/water gradients (60:40 to 95:5) to detect impurities <0.1% .
- X-ray crystallography : Confirms the Z-configuration of the imine bond and dihydrobenzothiazole conformation (e.g., C–S bond angles: 106.02–107.55°) .
- NMR spectroscopy : Distinct signals for methoxyethyl protons (δ 3.2–3.5 ppm) and methanesulfonyl group (δ 3.1 ppm) .
Q. How do electronic effects of the methanesulfonyl group influence the compound’s reactivity in cross-coupling reactions?
The electron-withdrawing methanesulfonyl group activates the benzamide moiety for nucleophilic aromatic substitution (NAS). Computational studies (DFT) show a lowered LUMO energy (−1.8 eV) at the sulfonyl-adjacent carbon, facilitating reactions with amines or thiols .
Q. Experimental validation :
- Kinetic studies : Monitor reaction rates with substituted anilines. Electron-rich anilines (e.g., p-methoxyaniline) show 3× faster kinetics than electron-deficient analogs .
- Contradiction resolution : Conflicting reports on regioselectivity (para vs. ortho substitution) can be resolved using steric maps from molecular docking simulations .
Q. What strategies mitigate data discrepancies in biological activity assays for this compound?
Common discrepancies :
- Inconsistent IC50 values : Variability arises from assay conditions (e.g., ATP concentrations in kinase inhibition assays).
Q. Methodological solutions :
Q. How can computational modeling predict metabolic stability of the methoxyethyl side chain?
Approach :
- CYP450 metabolism prediction : Use Schrödinger’s QikProp to identify CYP3A4-mediated O-demethylation as the primary metabolic pathway (t1/2 predicted: 2.8 h vs. experimental: 3.1 h) .
- MD simulations : Reveal hydrogen bonding between the methoxyethyl oxygen and active-site residues (e.g., Asp301 in CYP3A4), guiding structural modifications to enhance stability .
Data Contradiction Analysis
3.1 Resolving conflicting reports on solubility in aqueous vs. nonpolar solvents
Contradiction : Solubility ranges from 0.5 mg/mL (water) to 25 mg/mL (DMSO) .
Q. Analysis :
- pH-dependent solubility : Protonation of the benzothiazole nitrogen (pKa ~4.2) increases solubility in acidic buffers (e.g., pH 5.0 acetate buffer: 2.1 mg/mL) .
- Co-solvent systems : Use PEG-400/water (30:70) to achieve 8 mg/mL without precipitation .
3.2 Addressing variability in fluorescence quenching studies
Issue : Quenching efficiency ranges from 40–75% in DNA-binding assays .
Q. Root cause :
- Groove vs. intercalation binding : Confirm binding mode via viscosity experiments. Increased viscosity enhances quenching if intercalation dominates .
- Temperature control : Perform assays at 25°C to minimize dynamic quenching artifacts .
Structural and Functional Analogues
Q. How does this compound compare to N-(1,3-benzothiazol-2-yl)-3,4-dimethoxybenzamide?
| Parameter | Target Compound | Analog |
|---|---|---|
| LogP | 3.8 | 2.9 |
| Metabolic stability | t1/2: 3.1 h (CYP3A4) | t1/2: 1.9 h (CYP2D6) |
| Solubility | 0.5 mg/mL (water) | 1.2 mg/mL (water) |
Key difference : The methanesulfonyl group in the target compound enhances electrophilicity, making it more suitable for covalent binding studies compared to the dimethoxy analog .
Advanced Characterization Techniques
Q. What advanced NMR methods resolve overlapping signals in this compound?
- 2D HSQC : Assigns methoxyethyl protons (δ 3.3 ppm) to adjacent carbons (δ 72.5 ppm) .
- NOESY : Confirms spatial proximity between the benzothiazole methyl group and methanesulfonyl oxygen, critical for conformation-activity relationships .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
